N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine
Overview
Description
N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine is a useful research compound. Its molecular formula is C20H25F3N2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Chemistry and Magnetic Properties
Research has explored the synthesis, structure, and magnetic properties of metal complexes involving tridentate Schiff bases derived from the condensation of diamines, including analogs of the specified compound. For instance, nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases exhibit fascinating magnetic properties due to their unique structural configurations, highlighting the potential of these compounds in magnetic materials and coordination chemistry (Bhowmik et al., 2010).
Catalysis
Nickel(II) complexes of tripodal 4N ligands, including variants of the target compound, have been studied as catalysts for alkane oxidation, revealing significant ligand stereoelectronic effects on catalysis. These findings underscore the role of such diamines in developing efficient, selective catalysts for organic transformations, which could be pivotal for sustainable chemical processes (Balamurugan et al., 2011).
Materials Science
The synthesis and characterization of novel polyimides derived from diamines similar to the compound have been reported, demonstrating the utility of these materials in creating high-performance polymers with exceptional thermal stability, mechanical strength, and chemical resistance. Such polyimides are crucial for advanced applications in electronics, aerospace, and beyond (Yin et al., 2005).
Crystal Engineering and Supramolecular Chemistry
Studies on the crystal structures of complexes formed with diamines and their interactions with DNA have provided insights into the design of molecular assemblies with specific functions. For example, the crystal structure and DNA interaction study of a nickel(II) complex showcases the potential of such compounds in bioinorganic chemistry and the development of novel therapeutics (Wang et al., 2008).
Green Chemistry
Research into corrosion inhibitors based on Schiff base cadmium(II) complexes, including those derived from diamines, illustrates the importance of these compounds in creating environmentally friendly solutions for material preservation. Such studies contribute to the field of green chemistry by developing sustainable methods to mitigate corrosion, which is a major industrial challenge (Das et al., 2017).
Properties
IUPAC Name |
N',N'-diethyl-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2/c1-3-25(4-2)14-13-24-15-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20(21,22)23/h5-12,24H,3-4,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBYREFQWDUSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459634 | |
Record name | N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304694-40-4 | |
Record name | N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIETHYL-N'- [[4'- (TRIFLUOROMETHYL) [1,1'-BIPHENYL] -4-YL] METHYL] -1,2-ETHANEDIAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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